(5Z)-3-(4-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C25H29NO3S2 |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
(5Z)-3-(4-methoxyphenyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H29NO3S2/c1-3-4-5-6-7-8-17-29-22-13-9-19(10-14-22)18-23-24(27)26(25(30)31-23)20-11-15-21(28-2)16-12-20/h9-16,18H,3-8,17H2,1-2H3/b23-18- |
InChI Key |
DVTDLVPZVUZSNC-NKFKGCMQSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Thiazolidinone Core Formation
The thiazolidinone backbone is synthesized via cyclocondensation of 4-methoxyaniline, thioglycolic acid, and a carbonyl precursor. In polypropylene glycol (PPG) at 110°C, 4-methoxyaniline reacts with thioglycolic acid and an aldehyde to form 3-(4-methoxyphenyl)-2-thioxo-thiazolidin-4-one. PPG enhances reaction efficiency by stabilizing intermediates through hydrogen bonding, achieving yields of 82–88%.
Reaction Conditions:
Thioxo Group Introduction
The 2-thioxo moiety is introduced using thiourea under acidic conditions. Treatment of 3-(4-methoxyphenyl)thiazolidin-4-one with thiourea in hydrobromic acid substitutes the carbonyl oxygen at position 2 with sulfur, forming 2-thioxo-thiazolidin-4-one. This step requires careful pH control to avoid over-sulfidation, which reduces yields by 15–20%.
Microwave-Assisted Synthesis
Accelerated Knoevenagel Condensation
The benzylidene group at position 5 is introduced via microwave-assisted Knoevenagel condensation. 3-(4-methoxyphenyl)-2-thioxo-thiazolidin-4-one reacts with 4-octyloxybenzaldehyde in ethanol under microwave irradiation (200 W, 10 min), achieving 92% yield compared to 68% under conventional heating. Microwave irradiation enhances reaction kinetics by uniformly activating the aldehyde’s α-hydrogen, favoring Z-configuration through thermodynamic control.
Optimized Parameters:
Green Chemistry Approaches
Solvent-Free Ultrasonic Synthesis
Ultrasonic irradiation in solvent-free conditions reduces energy consumption by 40%. Mixing 3-(4-methoxyphenyl)-2-thioxo-thiazolidin-4-one, 4-octyloxybenzaldehyde, and a catalytic amount of vanadyl sulfate (VOSO₄) under ultrasound (40 kHz, 30 min) yields 89% product. VOSO₄ acts as a Lewis acid, polarizing the aldehyde for efficient enolate formation.
Advantages:
Characterization and Optimization
Spectroscopic Validation
Hirshfeld Surface Analysis
Single-crystal X-ray diffraction confirms the Z-configuration of the benzylidene group. Hirshfeld analysis reveals S···H (26.7%) and O···H (18.4%) interactions stabilizing the crystal lattice.
Crystallographic Data:
Comparative Analysis of Synthetic Routes
| Method | Conditions | Time | Yield | Z-Selectivity |
|---|---|---|---|---|
| Traditional PPG Cyclization | 110°C, PPG | 6 h | 82% | 85% |
| Microwave Condensation | 200 W, ethanol | 10 min | 92% | 94% |
| Ultrasonic Synthesis | 40 kHz, solvent-free | 30 min | 89% | 91% |
Key Insights:
Chemical Reactions Analysis
Oxidation Reactions
The thioxo (C=S) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 4 hrs | Sulfoxide derivative | 72% | |
| m-CPBA | Dichloromethane, 0°C, 2 hrs | Sulfone derivative | 85% |
Key Findings :
-
Sulfoxide formation is reversible under mild reducing conditions.
-
Sulfones exhibit enhanced stability and altered bioactivity compared to the parent compound.
Reduction Reactions
The benzylidene double bond (C=C) is susceptible to reduction, yielding saturated analogs.
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | Ethanol, 25°C, 6 hrs | Dihydrothiazolidinone analog | 68% | |
| H₂/Pd-C | THF, 50 psi, 12 hrs | Fully saturated thiazolidinone | 91% |
Mechanistic Insight :
-
NaBH₄ selectively reduces the exocyclic double bond without affecting the thioxo group.
-
Catalytic hydrogenation (H₂/Pd-C) saturates both the benzylidene and thiazolidinone rings .
Nucleophilic Substitution
The methoxy and octyloxy groups participate in nucleophilic substitution under basic or acidic conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| AlCl₃/CH₃I | Toluene, reflux, 8 hrs | Methoxy → Methyl substitution | 54% | |
| K₂CO₃/C₆H₅SH | DMF, 80°C, 10 hrs | Octyloxy → Thiophenyl substitution | 63% |
Notable Trends :
-
Demethylation of the methoxy group occurs under strong Lewis acid catalysis (e.g., AlCl₃).
-
Thiol-based nucleophiles preferentially target the octyloxy chain due to its electron-deficient aryl ether linkage .
Cycloaddition and Ring-Opening Reactions
The thiazolidinone core participates in [3+2] cycloadditions with nitrile oxides or diazo compounds.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CH₃C≡N-O | Acetonitrile, 70°C, 24 hrs | Isoxazoline-fused thiazolidinone | 58% | |
| N₂CHCO₂Et | Toluene, 100°C, 48 hrs | Pyrazoline-thiazolidinone hybrid | 41% |
Structural Implications :
-
Cycloadditions enhance molecular complexity, enabling exploration of polycyclic architectures .
-
Ring-opening reactions with Grignard reagents yield thioamide intermediates.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the benzylidene moiety.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| UV (254 nm), 12 hrs | Cyclobutane-fused dimer | 33% |
Applications :
Comparative Reactivity Analysis
The table below contrasts reaction rates for key functional groups:
| Functional Group | Reactivity (Relative Rate) | Dominant Pathway |
|---|---|---|
| Thioxo (C=S) | 1.0 (Reference) | Oxidation > Nucleophilic addition |
| Benzylidene (C=C) | 0.7 | Reduction > Cycloaddition |
| Aryl ether (O-C₈H₁₇) | 0.4 | Nucleophilic substitution |
-
The thioxo group is the most reactive site, enabling sulfoxide/sulfone formation.
-
Steric hindrance from the octyloxy chain slows substitution at the aryl ether position.
Industrial-Scale Optimization
Reaction conditions are adjusted for scalability:
| Parameter | Lab-Scale | Industrial-Scale |
|---|---|---|
| Oxidation | Batch reactor, 60°C | Continuous flow, 80°C |
| Reduction | H₂ gas (50 psi) | Transfer hydrogenation |
| Catalyst Recovery | <50% | >90% (Pd-C membranes) |
Efficiency Gains :
Scientific Research Applications
Chemistry
In the field of chemistry, (5Z)-3-(4-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and develop innovative synthetic methodologies.
Biology
The compound exhibits significant potential as an antimicrobial agent. It has been shown to inhibit the growth of various bacterial and fungal strains through mechanisms such as enzyme inhibition. Preliminary studies indicate it can disrupt microbial metabolic processes effectively.
Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
These findings suggest that modifications in the compound's structure can enhance its antimicrobial efficacy, making it a candidate for further development in treating infections.
Medicine
In medicinal research, (5Z)-3-(4-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is being investigated for its anticancer properties. It has demonstrated the ability to induce apoptosis in cancer cells by targeting specific signaling pathways, which could lead to novel cancer therapies.
Industry
From an industrial perspective, this compound is valuable for developing new pharmaceuticals and agrochemicals. Its unique reactivity and biological activity make it an essential intermediate in synthesizing various bioactive compounds.
Case Studies and Research Findings
Recent studies have focused on the compound's biological activity and potential therapeutic applications:
- Antimicrobial Studies : Research has confirmed the effectiveness of (5Z)-3-(4-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one against resistant bacterial strains.
- Cancer Research : Investigations into its anticancer properties have shown promising results in preclinical models, indicating potential for drug development targeting specific cancer types.
- Inflammation Models : Studies have highlighted its anti-inflammatory effects, suggesting applications in treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of (5Z)-3-(4-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features :
- The thiazolidinone core adopts a non-planar conformation, with the benzylidene group in the Z-configuration stabilized by intramolecular hydrogen bonding (C=S⋯H–C interactions) .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Substituent Variations and Physical Properties
*LogP values estimated using ChemDraw.
Key Observations :
- Lipophilicity : The octyloxy chain in the target compound increases LogP significantly (~5.8) compared to methoxy or hydroxy substituents (LogP 1.8–3.2), suggesting superior lipid solubility .
- Melting Points : Bulky substituents (e.g., 1,3-benzodioxol) and polar groups (e.g., hydroxy) elevate melting points due to enhanced intermolecular hydrogen bonding and π-π stacking .
Key Observations :
- Electron-Withdrawing Groups : Nitro substituents (e.g., 2-nitrobenzylidene) enhance photosynthesis inhibition, likely via redox interactions in chloroplasts .
- Heterocyclic Substituents : Pyrazine or morpholine groups improve antifungal and kinase-inhibitory activities by targeting specific enzymatic pockets .
- Polar vs. Nonpolar Chains: The target compound’s octyloxy chain may enhance antibacterial activity against Gram-negative bacteria (e.g., E. coli) by promoting penetration through lipopolysaccharide membranes .
Crystallographic and Stability Comparisons
- Hydrogen Bonding : Compounds with hydroxy groups (e.g., 4-hydroxy-3-methoxybenzylidene) form intramolecular S(6) hydrogen-bonded rings, stabilizing the Z-configuration .
- Packing Efficiency : The octyloxy chain in the target compound likely induces disordered crystal packing, reducing melting points compared to rigid analogues (e.g., 1,3-benzodioxol derivatives) .
Biological Activity
The compound (5Z)-3-(4-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one , a derivative of thiazolidin-4-one, has attracted attention due to its potential biological activities. Thiazolidin-4-ones are known for their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects. This article reviews the biological activity of this specific compound, drawing from recent studies and findings.
Structure and Properties
The molecular structure of the compound can be represented as follows:
- Chemical Formula : C₁₉H₂₃N₃O₂S₂
- Molecular Weight : 373.53 g/mol
This compound features a thiazolidinone core, which is characterized by a sulfur atom in the ring and a carbonyl group at position 4. The substituents at positions 3 and 5 significantly influence its biological activity.
Antimicrobial Activity
Thiazolidin-4-one derivatives have been extensively studied for their antimicrobial properties. The compound under consideration has shown promising activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
Studies indicate that modifications in the benzylidene moiety enhance the antimicrobial efficacy of thiazolidinones .
Anticancer Activity
Recent investigations into the anticancer properties of thiazolidin-4-one derivatives have revealed significant antiproliferative effects. The compound has been tested against various cancer cell lines, demonstrating the following characteristics:
- Cell Lines Tested : HT29 (colon cancer), MCF7 (breast cancer)
- Mechanism of Action : Induction of apoptosis and cell cycle arrest at the G2/M phase.
Notably, compounds similar to this derivative have shown IC50 values ranging from 10 to 30 µM against these cell lines, indicating moderate to high potency .
Antioxidant Activity
The antioxidant potential of thiazolidin-4-one derivatives is attributed to their ability to scavenge free radicals. The compound was evaluated using various assays:
| Assay Type | IC50 Value (mM) |
|---|---|
| DPPH Radical Scavenging | 0.54 ± 0.01 |
| ABTS Assay | 1.82 ± 0.05 |
These results suggest that the compound exhibits significant antioxidant activity, comparable to standard antioxidants like vitamin C .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on a series of thiazolidinone derivatives demonstrated that those with longer alkyl chains exhibited enhanced antibacterial activity against Gram-positive bacteria .
- Anticancer Mechanism Investigation : Research focusing on similar thiazolidinone compounds revealed that they induce apoptosis through mitochondrial pathways, leading to increased caspase activity in cancer cells .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Condition | Solvent System | Catalyst/Base | Yield (%) | Purity Control Method |
|---|---|---|---|---|
| Acidic (DMF/AcOH) | DMF + Acetic Acid | Sodium Acetate | 60-75 | Recrystallization (DMF:EtOH) |
| Basic (EtOH/NaOH) | Ethanol | NaOH | 50-65 | Column Chromatography |
Q. Key Considerations :
- Purity : Recrystallization in DMF:EtOH improves crystallinity ().
- Byproducts : Unreacted aldehyde or cyclization byproducts may form; monitor via TLC or HPLC ().
Q. Table 2: Yield Optimization Variables
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | High (DMF) | ↑ Solubility |
| Reaction Time | 2–4 hours | ↓ Byproducts |
| Molar Ratio | 1:1.2 (Aldehyde:Thiosemicarbazide) | ↑ Conversion |
Q. Table 3: Substituent Effects on Bioactivity
| Substituent | Biological Activity (IC₅₀) | Mechanism |
|---|---|---|
| 4-Octyloxy | Anticancer: 10 µM | ROS Inhibition () |
| 3,5-Dichloro | Antimicrobial: 5 µM | Enzyme Covalent Binding |
| 4-Hydroxy-3-iodo | Antioxidant: 15 µM | Radical Scavenging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
